![molecular formula C17H14F3N3O3S B030826 4'-Hidroxicelocoxib CAS No. 170571-00-3](/img/structure/B30826.png)
4'-Hidroxicelocoxib
Descripción general
Descripción
4'-Hydroxycelecoxib is a chemical compound related to Celecoxib, a well-known pharmaceutical agent. Although specific literature on 4'-Hydroxycelecoxib is scarce, the study of related hydroxylated compounds provides insight into its possible synthesis, structure, and properties. Compounds like 4-Hydroxynonenal (HNE) and 4-Hydroxymandelic acid (HMA) are examples of hydroxylated molecules that share some chemical characteristics with 4'-Hydroxycelecoxib, offering a basis for understanding its chemical behavior and synthesis pathways.
Synthesis Analysis
The synthesis of hydroxylated compounds typically involves specific chemical reactions that introduce hydroxyl groups into the molecule. For instance, the engineering of Escherichia coli for the production of 4-Hydroxymandelic acid from glucose and xylose demonstrates a biotechnological approach to synthesizing hydroxylated molecules (Li et al., 2016). Similarly, synthetic pathways involving Noyori reduction and ring-closing metathesis have been developed for the synthesis of protected 4-Hydroxycyclopentenones, indicating the versatility of synthetic methods available for hydroxylated compounds (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds like 4'-Hydroxycelecoxib can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. The presence of hydroxyl groups significantly influences the compound's reactivity and interaction with biological molecules. For example, the structure-activity relationship study of hydroxy 4-phenyl coumarins provides insights into how the position and number of hydroxyl groups affect antioxidant activity (Veselinovic et al., 2014).
Chemical Reactions and Properties
Hydroxylated compounds, including potential analogs of 4'-Hydroxycelecoxib, often undergo specific chemical reactions such as oxidation, reduction, and conjugation with other molecules. These reactions can significantly affect their chemical stability, reactivity, and biological activity. For instance, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) illustrates how hydroxylated compounds can participate in diverse biochemical processes, including interactions with proteins and DNA (Spickett, 2013).
Aplicaciones Científicas De Investigación
Impureza Analítica Farmacéutica (PAI)
4’-Hidroxicelocoxib es una Impureza Analítica Farmacéutica (PAI) de la USP . Las PAI son impurezas adecuadas para la investigación y los fines analíticos, que ayudan a garantizar la calidad y la seguridad de los medicamentos .
Sustancia Farmacéutica Asociada
El compuesto está asociado con la sustancia farmacéutica Celecoxib . El celecoxib es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para tratar el dolor y la inflamación.
Área Terapéutica Analgésicos
4’-Hidroxicelocoxib se utiliza en el área terapéutica de los analgésicos . Los analgésicos son medicamentos que se utilizan para aliviar el dolor.
4. Investigación y desarrollo analíticos tempranos y desarrollo del proceso Las PAI de la USP, incluido 4’-Hidroxicelocoxib, pueden hacer avanzar la investigación y desarrollo analíticos tempranos y el desarrollo del proceso . Se pueden utilizar para realizar pruebas analíticas durante los estudios de viabilidad de formulación temprana .
Detección de Impurezas de Degradación
4’-Hidroxicelocoxib se puede utilizar para determinar las impurezas de degradación producidas durante los estudios de estrés . Esto es crucial para garantizar la estabilidad y la eficacia del fármaco.
Desarrollo de Métodos Analíticos
Este compuesto se puede utilizar para desarrollar, validar y transferir métodos analíticos . Estos métodos son esenciales en la industria farmacéutica para garantizar la calidad, la seguridad y la eficacia de los medicamentos.
Estudios de Adición en I+D de Procesos
4’-Hidroxicelocoxib se puede utilizar en estudios de adición durante I+D de procesos para demostrar la disminución tras la recristalización . Esto ayuda a comprender y optimizar el proceso de fabricación de fármacos.
Identificación de Impurezas Desconocidas
Por último, 4’-Hidroxicelocoxib se puede utilizar para identificar impurezas desconocidas que se formaron durante las condiciones de estabilidad de la ICH
Mecanismo De Acción
Target of Action
4’-Hydroxycelecoxib, also known as Hydroxy Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins . By inhibiting COX-2, 4’-Hydroxycelecoxib reduces the production of these prostaglandins, thereby reducing inflammation and pain .
Mode of Action
4’-Hydroxycelecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . As a result, the production of pro-inflammatory prostaglandins is reduced .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Hydroxycelecoxib is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, 4’-Hydroxycelecoxib prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various types of prostaglandins . This leads to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
4’-Hydroxycelecoxib is metabolized primarily through methyl hydroxylation to form hydroxycelecoxib . This reaction is largely catalyzed by CYP2C9 , although CYP3A4 also plays a minor role . The compound is extensively protein bound, primarily to plasma albumin . It has an elimination half-life of about 11 hours in healthy individuals .
Result of Action
The primary result of 4’-Hydroxycelecoxib’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and reducing the production of pro-inflammatory prostaglandins, 4’-Hydroxycelecoxib alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 4’-Hydroxycelecoxib can be influenced by various environmental factors. For instance, patients with chronic renal insufficiency or hepatic impairment may have altered pharmacokinetics of the drug . Additionally, co-administration with other drugs metabolized by CYP2C9 may lead to drug-drug interactions . Therefore, the efficacy and stability of 4’-Hydroxycelecoxib can be influenced by these and potentially other environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSYPPLGADZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432707 | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170571-00-3 | |
Record name | 4'-Hydroxycelecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCELECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxycelecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?
A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]
Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?
A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []
Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?
A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.
Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?
A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.